molecular formula C11H18 B3248298 2-Methyl-6-methylidenenona-2,7-diene CAS No. 185429-81-6

2-Methyl-6-methylidenenona-2,7-diene

Cat. No.: B3248298
CAS No.: 185429-81-6
M. Wt: 150.26 g/mol
InChI Key: YMHULONGGKKYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-methylidenenona-2,7-diene is a conjugated diene compound with the molecular formula C10H14. This compound is characterized by the presence of two double bonds separated by a single methylene group, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-methylidenenona-2,7-diene can be achieved through various methods, including:

    Dehydration of Alcohols: This method involves the removal of water from alcohols to form the diene. For example, the dehydration of 2-methyl-6-hydroxy-2,7-nonadiene can yield this compound.

    Dehydrohalogenation of Organohalides: This method involves the elimination of hydrogen halides from organohalides.

Industrial Production Methods

Industrial production of this compound typically involves large-scale dehydration or dehydrohalogenation processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-methylidenenona-2,7-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the diene into saturated hydrocarbons.

    Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Methyl-6-methylidenenona-2,7-diene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-methylidenenona-2,7-diene involves its interaction with various molecular targets and pathways. The compound’s conjugated diene structure allows it to participate in resonance-stabilized reactions, such as electrophilic addition and radical reactions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single carbon atom.

    Isoprene: A naturally occurring diene with a similar structure but different substitution pattern.

Uniqueness

2-Methyl-6-methylidenenona-2,7-diene is unique due to its specific substitution pattern and the presence of a methylene group between the double bonds. This structure imparts distinct chemical properties and reactivity compared to other conjugated dienes .

Properties

IUPAC Name

2-methyl-6-methylidenenona-2,7-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18/c1-5-7-11(4)9-6-8-10(2)3/h5,7-8H,4,6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHULONGGKKYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=C)CCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40711885
Record name 2-Methyl-6-methylidenenona-2,7-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40711885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185429-81-6
Record name 2-Methyl-6-methylidenenona-2,7-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40711885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-methylidenenona-2,7-diene
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-methylidenenona-2,7-diene
Reactant of Route 3
2-Methyl-6-methylidenenona-2,7-diene
Reactant of Route 4
2-Methyl-6-methylidenenona-2,7-diene
Reactant of Route 5
2-Methyl-6-methylidenenona-2,7-diene
Reactant of Route 6
2-Methyl-6-methylidenenona-2,7-diene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.